BenchChemオンラインストアへようこそ!

5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate

Fragment-based drug discovery Scaffold vectors Antiviral intermediate chemistry

5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (CAS 150543-45-6) is a spirocyclic pyrrolidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the N5 position and an ethyl ester at the C1 position of the fused cyclopropane ring. With a molecular formula of C14H23NO4, a molecular weight of 269.34 g/mol, and a calculated fraction of sp3-hybridized carbons (Fsp3) of 0.86, this compound belongs to the 5-azaspiro[2.4]heptane scaffold class — a privileged chemotype in medicinal chemistry that has been deployed in orexin receptor antagonists, quinolone antibacterials, and HCV NS5A inhibitors including Ledipasvir.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 150543-45-6
Cat. No. B2722840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate
CAS150543-45-6
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCCOC(=O)C1CC12CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3
InChIKeyUOYLIKIDANPYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (CAS 150543-45-6): A Dual-Protected Spirocyclic Pyrrolidine Building Block for Fragment-Based Drug Discovery


5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (CAS 150543-45-6) is a spirocyclic pyrrolidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the N5 position and an ethyl ester at the C1 position of the fused cyclopropane ring . With a molecular formula of C14H23NO4, a molecular weight of 269.34 g/mol, and a calculated fraction of sp3-hybridized carbons (Fsp3) of 0.86, this compound belongs to the 5-azaspiro[2.4]heptane scaffold class — a privileged chemotype in medicinal chemistry that has been deployed in orexin receptor antagonists, quinolone antibacterials, and HCV NS5A inhibitors including Ledipasvir [1]. Unlike the more extensively characterized 6-carboxylate and 7-carboxylate regioisomers of this scaffold family, the 1,5-dicarboxylate substitution pattern positions the ester functionality on the cyclopropane ring rather than the pyrrolidine ring, creating a distinct vector for fragment elaboration [1].

Why 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate Cannot Be Replaced by a 6-Carboxylate, 7-Carboxylate, or Mono-Protected Analog


Within the 5-azaspiro[2.4]heptane scaffold family, the position of the carboxylate/ester moiety fundamentally dictates both the downstream synthetic chemistry and the spatial presentation of substituents in fragment-based drug design. The 6-carboxylate regioisomer (exemplified by (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, CAS 1129634-44-1) has been optimized as a key intermediate for Ledipasvir synthesis, with the carboxylic acid positioned on the pyrrolidine ring to enable specific amide coupling chemistry [1]. The 7-carboxylate and 7-amino variants have been elaborated into quinolonecarboxylic acid antibacterials where the substitution pattern at C7 is critical for antibacterial potency and stereochemical requirements [2]. In contrast, the 1,5-dicarboxylate regioisomer (CAS 150543-45-6) places the ester on the cyclopropane ring, providing a distinct exit vector that cannot be replicated by the 6- or 7-substituted analogs. Furthermore, compounds lacking the dual orthogonal protection (e.g., tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate, CAS 1026796-26-8, which carries only the Boc group with no ester handle at C1) offer only one site for chemoselective deprotection and derivatization, curtailing synthetic versatility [1].

Quantitative Differentiation Evidence: 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate vs. Closest Analogs


Regiochemical Vector Differentiation: C1 Ethyl Ester (Cyclopropane) vs. C6 Carboxylic Acid (Pyrrolidine) in 5-Azaspiro[2.4]heptane Scaffolds

The target compound (CAS 150543-45-6) bears its ethyl ester substituent at the C1 position on the cyclopropane ring of the spirocyclic core, whereas the most widely cited N-Boc-protected 5-azaspiro[2.4]heptane analog — (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1) — carries a carboxylic acid at the C6 position on the pyrrolidine ring [1]. Both compounds share the Boc-protected pyrrolidine nitrogen, but the ester/carboxylate position differs: C1 (cyclopropane-attached) vs. C6 (pyrrolidine-attached). This structural distinction has direct consequences: the 6-carboxylate is the established key intermediate for Ledipasvir (HCV NS5A inhibitor) synthesis, where the C6 carboxylic acid is coupled to the fluorenyl-imidazole fragment [1]. The 1-ester regioisomer offers an alternative vector that cannot be accessed from the 6-carboxylate without scaffold redesign .

Fragment-based drug discovery Scaffold vectors Antiviral intermediate chemistry

Fraction sp3 (Fsp3) Comparison: 5-Azaspiro[2.4]heptane Scaffold vs. Typical Drug Discovery Compounds

The target compound exhibits a computed Fraction Csp3 of 0.86 (12 sp3-hybridized carbons out of 14 total carbons), as reported in its vendor-supplied physicochemical property profile . This places the compound substantially above the average Fsp3 range for discovery-phase compounds (mean Fsp3 ≈ 0.36) and even above the elevated mean for marketed drugs (mean Fsp3 ≈ 0.47), as established by the seminal 'Escape from Flatland' analysis of clinical success correlates [1]. The 6-carboxylate analog (CAS 1129634-44-1; C12H19NO4) has a similarly high computed Fsp3 of approximately 0.83 (10 of 12 carbons are sp3). Both compounds therefore belong to a scaffold class with substantially greater three-dimensional character than typical aromatic-rich screening libraries.

Molecular complexity Clinical developability Spatial three-dimensionality

Stereocontrolled Synthetic Accessibility: Catalytic Asymmetric 1,3-Dipolar Cycloaddition Route to 5-Aza-spiro[2,4]heptane Scaffolds

The 5-aza-spiro[2,4]heptane scaffold class — to which the target compound belongs — can be constructed via a catalytic asymmetric exo-selective 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate [1]. This transformation proceeds with high diastereoselectivity (>98:2 dr) and enantioselectivity (up to 99% ee) using a Cu(CH3CN)4BF4/DTBM-BIPHEP catalyst system, delivering the spirocyclic adduct in 53–83% isolated yield across a broad substrate scope [1]. In a related study, the cycloaddition of α-substituted azomethine ylides with ethyl cyclopropylidene acetates afforded spiro pyrrolidine products in 40–82% yield with exclusive diastereoselectivities (>98:2 dr) and excellent enantioselectivities (87–96% ee) [2]. By comparison, alternative routes to non-spirocyclic pyrrolidine scaffolds with comparable stereochemical complexity typically require multi-step resolution sequences or chiral auxiliary approaches.

Asymmetric catalysis Spirocyclic scaffold synthesis Enantioselective cycloaddition

Purity Specifications and Batch-Specific QC Documentation: Multi-Vendor Cross-Comparison

The target compound (CAS 150543-45-6) is commercially available from multiple non-excluded vendors with documented purity specifications and batch-level quality control. Bidepharm lists standard purity of 98% and explicitly provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports . VWR/Ambeed offers the compound at 98% purity . CalpacLab supplies the compound at ≥97% purity [1]. Additional suppliers listed on ChemicalBook offer purities in the 95–98% range . The closely related (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (Ledipasvir intermediate, CAS 1129634-44-1) is available at comparable 95–98% purity , indicating that the 1,5-dicarboxylate regioisomer meets equivalent commercial quality standards despite being a less commoditized scaffold.

Chemical procurement Quality control Analytical documentation

Orthogonal Deprotection Handles: Dual Boc + Ethyl Ester vs. Single Boc Protection in 5-Azaspiro[2.4]heptane Derivatives

The target compound (CAS 150543-45-6) carries two chemically orthogonal protecting groups: an acid-labile Boc carbamate at N5 (cleavable with TFA, HCl/dioxane, or TMSI) and a base-labile or nucleophile-labile ethyl ester at C1 . In contrast, the mono-protected analog tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate (CAS 1026796-26-8; C11H19NO2; MW 197.27) bears only the Boc group at N5 with no ester functionality at C1, offering a single deprotection handle . The dual orthogonal protection enables sequential, chemoselective deprotection: the Boc group can be removed under acidic conditions while leaving the ethyl ester intact, or the ethyl ester can be saponified under basic conditions without affecting the Boc group . This property is shared with certain 5,6-dicarboxylate analogs but distinguishes the target from simpler mono-Boc building blocks.

Orthogonal protection Chemoselective deprotection Synthetic diversification

Optimal Application Scenarios for 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (CAS 150543-45-6) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Cyclopropane-Attached Ester Exit Vector

In fragment-based screening campaigns where the spatial orientation of the ester moiety is critical for target engagement, the C1 ethyl ester on the cyclopropane ring provides a geometrically distinct vector compared to the more common C6- or C7-substituted 5-azaspiro[2.4]heptane analogs. The Ledipasvir series validated the C6-carboxylate vector for HCV NS5A inhibition [1]; the C1-ester regioisomer (CAS 150543-45-6) allows exploration of alternative binding poses without scaffold redesign. The high Fsp3 (0.86) of this scaffold class further supports its use in fragment libraries designed to sample three-dimensional chemical space beyond planar aromatic systems [2].

Multi-Step Synthesis of Quinolonecarboxylic Acid Antibacterials Requiring Orthogonal Protection

The Daiichi Sankyo patent family (US 7,842,818 and related filings) established that tetrasubstituted 5-azaspiro[2.4]heptane derivatives serve as critical intermediates for quinolonecarboxylic acid antibacterial agents, where the stereochemistry at C7 and the nature of the N5 substituent directly impact antibacterial potency and pharmacokinetics [2]. The dual orthogonal protection of CAS 150543-45-6 (Boc at N5, ethyl ester at C1) enables the sequential synthetic manipulations required to install the 7-amino substituent and couple the spirocyclic amine to the quinolone core, while maintaining stereochemical integrity throughout the synthetic sequence [2].

Synthesis of CNS-Targeted Orexin Receptor Antagonist Libraries

The Stasi et al. (2013) study demonstrated that the 5-azaspiro[2.4]heptane scaffold, when appropriately substituted, delivers potent dual orexin 1 and orexin 2 receptor antagonists with low cytochrome P450 inhibition, good brain penetration, and oral bioavailability in rats [1]. Lead compound 15 from this series exhibited potent activity against both orexin receptor subtypes [1]. The 1,5-dicarboxylate substitution pattern of CAS 150543-45-6 offers a differentiated starting point for SAR exploration around the cyclopropane ester region, which may modulate physicochemical properties (logP, TPSA) relevant to CNS penetration without perturbing the core scaffold conformation [1].

Asymmetric Synthesis Methodology Development Using a Well-Characterized Chiral Building Block

The 5-aza-spiro[2,4]heptane scaffold can be constructed with exceptional stereochemical fidelity via catalytic asymmetric 1,3-dipolar cycloaddition (dr >98:2, ee up to 99%) [3]. CAS 150543-45-6, with its well-defined purity (98%) and multiple vendor sources providing batch-specific NMR, HPLC, and GC documentation , serves as a reliable starting material or reference standard for academic and industrial groups developing new asymmetric methodologies targeting spirocyclic pyrrolidine architectures. The availability of robust QC data reduces experimental variability in methodology studies where substrate purity directly impacts the reliability of reported yields and selectivities.

Quote Request

Request a Quote for 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.